molecular formula C15H12N2O3 B13994835 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester CAS No. 37611-65-7

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester

Cat. No.: B13994835
CAS No.: 37611-65-7
M. Wt: 268.27 g/mol
InChI Key: SDMSGNXFHZBVSF-UHFFFAOYSA-N
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Description

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester is a heterocyclic compound with a fused ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a pyrimidoquinoline core with an ethyl ester functional group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

CAS No.

37611-65-7

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 1-oxopyrimido[1,2-a]quinoline-2-carboxylate

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-9-16-13-8-7-10-5-3-4-6-12(10)17(13)14(11)18/h3-9H,2H2,1H3

InChI Key

SDMSGNXFHZBVSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC3=CC=CC=C3N2C1=O

Origin of Product

United States

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